1-(2-Aminophenyl)-3-(trifluoromethyl)pyrrolidin-3-ol
Description
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Properties
IUPAC Name |
1-(2-aminophenyl)-3-(trifluoromethyl)pyrrolidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3N2O/c12-11(13,14)10(17)5-6-16(7-10)9-4-2-1-3-8(9)15/h1-4,17H,5-7,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBKRNAGCLJWJJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(C(F)(F)F)O)C2=CC=CC=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2-Aminophenyl)-3-(trifluoromethyl)pyrrolidin-3-ol is an organic compound characterized by a pyrrolidine ring with a trifluoromethyl group and an amino substituent at the ortho position of the phenyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer and anti-inflammatory research.
- Molecular Formula : C10H14F3N2O
- Molar Mass : 218.23 g/mol
- CAS Number : 955398-56-8
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability. The amino and hydroxyl groups facilitate hydrogen bonding, which may enhance binding affinity to target proteins.
Anticancer Activity
Recent studies have evaluated the anticancer properties of this compound using various cancer cell lines. In particular, it has shown promising results against A549 human lung adenocarcinoma cells:
- Cytotoxicity Assay : The compound was tested at a concentration of 100 µM for 24 hours. Results indicated a significant reduction in cell viability compared to control groups.
- Comparison with Standard Treatments : When compared to cisplatin, a standard chemotherapy drug, the compound exhibited comparable or superior cytotoxic effects on cancer cells while demonstrating lower toxicity towards non-cancerous cells.
| Compound | Cell Line | Concentration (µM) | Viability (%) |
|---|---|---|---|
| This compound | A549 | 100 | 66 |
| Cisplatin | A549 | 100 | 70 |
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory properties. It appears to inhibit specific enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX), leading to reduced production of pro-inflammatory mediators.
Case Studies
- Study on A549 Cells : In a controlled study, the compound was exposed to A549 cells, resulting in a notable decrease in cell viability and induction of apoptosis as evidenced by increased caspase activity.
- In Vivo Models : Animal models have demonstrated that administration of this compound leads to reduced tumor growth rates and improved survival rates when used in conjunction with traditional chemotherapy.
Safety and Toxicology
While the compound shows significant therapeutic potential, preliminary toxicological assessments indicate that it may act as an irritant at higher concentrations. Further studies are warranted to evaluate long-term safety profiles and potential side effects.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
